

Comparative Kinome Scan and Selectivity Analysis of EGFR Inhibitors

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Compound of Interest		
Compound Name:	Egfr-IN-71	
Cat. No.:	B12401843	Get Quote

Disclaimer: Publicly available information, including scientific literature and databases, does not contain data for a kinase inhibitor specifically named "Egfr-IN-71". Therefore, this guide provides a comparative framework for kinome scan and selectivity analysis using data from well-characterized, clinically relevant EGFR inhibitors: Osimertinib, Gefitinib, Erlotinib, and Lapatinib. This guide is intended to serve as a template for researchers, scientists, and drug development professionals on how to present and interpret such data.

Introduction to Kinome Selectivity Profiling

The human kinome consists of over 500 protein kinases, which are crucial regulators of cellular processes. Due to structural similarities in their ATP-binding pockets, small molecule kinase inhibitors often bind to multiple kinases beyond their intended target. This off-target activity can lead to unexpected side effects or, in some cases, beneficial polypharmacology.

Kinome scanning is a high-throughput screening method used to determine the interaction profile of a compound against a large panel of kinases. The resulting selectivity profile is critical in drug discovery for:

- Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce offtarget effects.
- Mechanism of Action Studies: Identifying potential off-targets that may contribute to the compound's overall cellular activity or toxicity.



- Predicting Clinical Outcomes: Correlating off-target activities with observed clinical toxicities or efficacies.
- Competitive Analysis: Benchmarking new chemical entities against existing drugs.

This guide compares the kinome selectivity of four prominent EGFR inhibitors, providing insights into their distinct pharmacological profiles.

Quantitative Kinome Selectivity Comparison

The following table summarizes the binding affinities (Kd values) of Osimertinib, Gefitinib, Erlotinib, and Lapatinib against key on-target and off-target kinases. The data is compiled from various public sources and illustrates the differences in potency and selectivity among these inhibitors. A lower Kd value indicates a stronger binding affinity.



Kinase Target	Osimertinib (Kd, nM)	Gefitinib (Kd, nM)	Erlotinib (Kd, nM)	Lapatinib (Kd, nM)	Comments
EGFR (WT)	1.2	3.6	1.9	10.8	Primary target for all inhibitors.
EGFR (L858R)	<0.1	1.2	0.5	3	Common activating mutation.
EGFR (T790M)	<0.1	380	200	>10,000	Key resistance mutation; Osimertinib is highly potent.
ERBB2 (HER2)	210	1,600	2,000	9.2	Primary target for Lapatinib.
BLK	3.4	12	16	21	Example of a common off-target.
YES1	12	130	150	110	Another common Src family kinase off-target.
AURKA	>10,000	1,900	>10,000	>10,000	Aurora Kinase A, an important cell cycle regulator.
VEGFR2	2,800	1,700	3,400	>10,000	Key kinase in angiogenesis.



Data compiled from publicly available kinome scan databases and scientific literature. Absolute values may vary between different assay platforms and conditions.

Experimental Protocols

The data presented in this guide is typically generated using a competitive binding assay platform, such as the KINOMEscanTM assay from Eurofins DiscoverX.

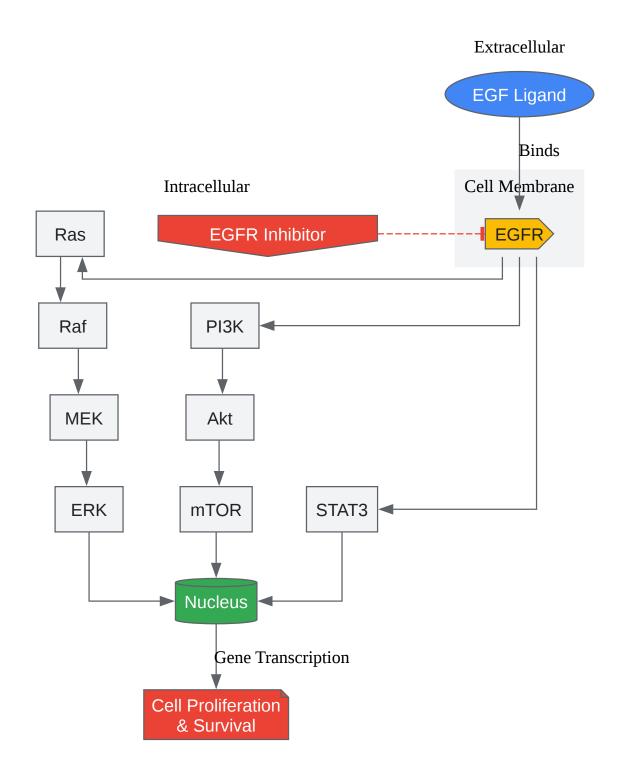
KINOMEscan™ Competition Binding Assay Protocol

This method quantifies the binding of a test compound to a panel of DNA-tagged recombinant human kinases. The assay is performed in an ATP-independent manner, measuring the intrinsic affinity of the compound for the kinase active site.

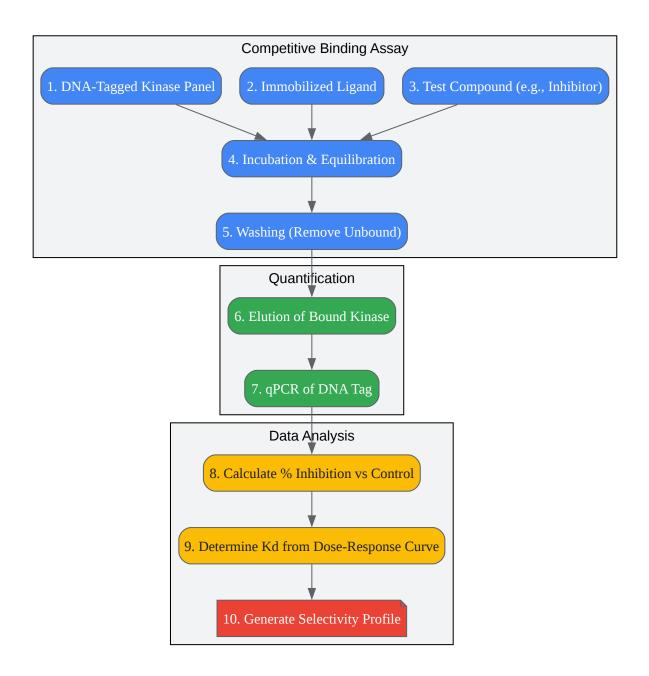
- Assay Preparation: Kinases are expressed as fusions with a T7 phage and combined with a proprietary, immobilized ligand that binds to the active site of the kinases.
- Compound Incubation: The kinase-ligand complex is incubated with the test compound (e.g., EGFR inhibitor) at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase.
- Equilibration: The mixture is allowed to reach binding equilibrium.
- Separation: The solid support (beads with the immobilized ligand) is washed to remove unbound kinase and test compound. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.
- Quantification: The amount of kinase bound to the solid support is quantified by eluting the kinase-phage fusion and measuring the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are typically reported as either "percent of control" (%Ctrl), where the control is a DMSO vehicle, or as a dissociation constant (Kd). A low %Ctrl value or a low Kd value signifies a strong interaction between the compound and the kinase. To determine the Kd, the assay is run with an 11-point, three-fold serial dilution of the test compound.[1]

Visualizations EGFR Signaling Pathway









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References

- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
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